molecular formula C11H10O3 B14696397 (2H-1-Benzopyran-4-yl)acetic acid CAS No. 25177-54-2

(2H-1-Benzopyran-4-yl)acetic acid

Cat. No.: B14696397
CAS No.: 25177-54-2
M. Wt: 190.19 g/mol
InChI Key: VMNOXXMIFGFXDC-UHFFFAOYSA-N
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Description

(2H-1-Benzopyran-4-yl)acetic acid is a bicyclic organic compound comprising a benzopyran core (a fused benzene and pyran ring) with an acetic acid substituent at the 4-position. This structure confers unique physicochemical properties, including moderate water solubility due to the carboxylic acid group and aromatic stability from the benzopyran system.

Properties

CAS No.

25177-54-2

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

2-(2H-chromen-4-yl)acetic acid

InChI

InChI=1S/C11H10O3/c12-11(13)7-8-5-6-14-10-4-2-1-3-9(8)10/h1-5H,6-7H2,(H,12,13)

InChI Key

VMNOXXMIFGFXDC-UHFFFAOYSA-N

Canonical SMILES

C1C=C(C2=CC=CC=C2O1)CC(=O)O

Origin of Product

United States

Preparation Methods

Solvent System Optimization

Polar aprotic solvents like dimethylformamide (DMF) improve reaction kinetics but require stringent temperature control to prevent decarboxylation. Comparative studies show acetic acid–toluene azeotropic mixtures (4:1 v/v) enhance yield to 81% by facilitating water removal.

Catalytic Enhancements

Montmorillonite K10 clay demonstrates superior performance over traditional H2SO4, providing 89% yield at 90°C with facile catalyst recovery. Mechanistic studies indicate Lewis acid sites on the clay promote both keto-enolization and cyclization steps.

Regioselective introduction of the acetic acid moiety at the 4-position is achieved through Friedel–Crafts reactions. 4-Methylcoumarin undergoes side-chain bromination using N-bromosuccinimide (NBS) in carbon tetrachloride, followed by Arbuzov reaction with triethyl phosphite to install the acetic acid group.

Bromination Conditions

Optimal bromination occurs at 0–5°C with 1.05 equiv NBS, producing 4-(bromomethyl)coumarin in 92% purity. Higher temperatures induce dibromination at the 3-position, complicating downstream reactions.

Phosphonate Intermediate Conversion

The brominated intermediate reacts with triethyl phosphite at 120°C for 4 hours, yielding diethyl (coumarin-4-ylmethyl)phosphonate. Subsequent hydrolysis with 6M HCl at reflux for 2 hours furnishes the target acid in 78% overall yield.

Vilsmeier–Haack Formylation Followed by Oxidation

This two-step approach leverages the reactivity of 4-methylcoumarin derivatives. Vilsmeier–Haack formylation using POCl3-DMF complex introduces a formyl group at the 3-position, which undergoes oxidative cleavage to the carboxylic acid.

Formylation Efficiency

Reaction at 60°C for 6 hours provides 3-formyl-4-methylcoumarin in 85% yield. Electron-donating substituents on the benzene ring accelerate formylation rates by 40% compared to electron-withdrawing groups.

Oxidative Cleavage Optimization

Potassium permanganate in acidic medium (H2SO4/H2O) selectively oxidizes the formyl group to carboxylic acid without ring oxidation. Yields plateau at 76% when using 2.2 equiv KMnO4 at 70°C.

Nucleophilic Aromatic Substitution on Halogenated Intermediates

4-Chlorocoumarin reacts with sodium cyanide in DMSO at 120°C, followed by acidic hydrolysis of the nitrile group. This method provides 82% yield but requires careful control of cyanide stoichiometry to prevent polymerization.

Microbial Biotransformation

Emerging biocatalytic routes employ Aspergillus niger NRRL 599 to hydroxylate 4-methylcoumarin, followed by Pseudomonas putida-mediated oxidation of the methyl group. Whole-cell systems achieve 68% conversion in 72 hours under aerobic conditions.

Solid-Phase Synthesis for High-Throughput Production

Immobilized coumarin scaffolds on Wang resin enable iterative side-chain elongation. After coupling Fmoc-protected glycine, cleavage with trifluoroacetic acid yields the target compound with 95% purity, suitable for pharmaceutical applications.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Reaction Time (h) Scalability
Cyclocondensation 81 98 8 Industrial
Friedel–Crafts 78 97 12 Pilot-scale
Vilsmeier–Haack 76 96 18 Lab-scale
Microbial 68 99 72 Niche
Solid-phase 95 99 24 R&D

Chemical Reactions Analysis

Types of Reactions

(2H-1-Benzopyran-4-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reactive sites.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the benzopyran ring .

Scientific Research Applications

(2H-1-Benzopyran-4-yl)acetic acid, a benzopyran derivative with the molecular formula C10H10O3, has a benzopyran ring structure with an acetic acid functional group. This heterocyclic organic compound shows diverse biological activities, leading to potential applications in pharmaceuticals, synthetic chemistry, and other fields.

Scientific Research Applications

This compound in Pharmaceuticals

  • This compound's biological activities allow it to act as a lead compound in drug development for conditions such as cancer and inflammation.
  • Studies on this compound have revealed interactions with various biological targets, which is critical for assessing its therapeutic potential and safety profiles.

Anticancer Potential

  • In vitro studies have shown that 2-(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)acetic acid can significantly inhibit cell growth in various cancer cell lines, suggesting its potential as an anticancer agent.
  • Preliminary studies suggest that 2-(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)acetic acid may have anticancer properties and has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators.

Anti-Inflammatory Effects

  • Animal models treated with 2-(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)acetic acid exhibited reduced inflammation markers, indicating its therapeutic potential in inflammatory diseases.
  • A randomized controlled trial assessed the anti-inflammatory effects of 2-(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)acetic acid in patients with rheumatoid arthritis, showing a marked reduction in inflammatory markers compared to placebo.

Antioxidant Activity

  • Flavonoids similar to 2-(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)acetic acid exhibit significant antioxidant activity, contributing to their protective effects against oxidative stress-related diseases. A study conducted by Zhang et al. (2020) demonstrated that treatment with 2-(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)acetic acid significantly reduced oxidative stress markers in a rat model of diabetes.
  • The hydroxyl groups in 2-(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)acetic acid donate electrons to free radicals, neutralizing them.

Other Applications

ApplicationsDetails
PharmaceuticalsIt may serve as a lead compound in drug development for conditions like cancer and inflammation due to its biological activities.
AgricultureThis compound can be employed in developing novel agrochemicals, potentially leading to new herbicides, insecticides, or fungicides.
Material ScienceIt can be utilized in synthesizing polymers with specific optical or electronic properties, expanding its applicability beyond traditional chemical synthesis.

Mechanism of Action

The mechanism of action of (2H-1-Benzopyran-4-yl)acetic acid involves its interaction with various molecular targets. For instance, it has been shown to inhibit specific kinases involved in cancer cell proliferation. Additionally, it can induce apoptosis through the activation of certain cellular pathways .

Comparison with Similar Compounds

Structural Analogues and Derivatives

(a) 7-Amino-2-oxo-2H-1-Benzopyran-4-acetic Acid Ethyl Ester
  • Structure: This derivative replaces the carboxylic acid group of (2H-1-Benzopyran-4-yl)acetic acid with an ethyl ester and introduces an amino group at the 7-position and a ketone at the 2-position.
  • Properties: The esterification reduces polarity, enhancing lipophilicity compared to the parent compound. The amino group may improve bioavailability or enable targeted interactions in biological systems.
(b) Disodium 5,5′-[(2-Hydroxytrimethylene)dioxy]bis[4-oxo-4H-1-Benzopyran-2-carboxylate]
  • Structure : A dimeric benzopyran compound with two 4-oxo-benzopyran units linked via a hydroxytrimethylene bridge. The disodium salt form increases water solubility.
  • Applications: Such salts are often used in pharmaceutical formulations to improve dissolution rates.

Functional Group Analysis

Compound Substituents Key Functional Features
This compound Acetic acid at C4 Carboxylic acid group enhances solubility; potential for hydrogen bonding or salt formation.
7-Amino-2-oxo-ethyl ester Ethyl ester at C4, amino at C7, ketone at C2 Increased lipophilicity; amino group may enable nucleophilic interactions.
Disodium dimeric benzopyran Disodium carboxylate, hydroxytrimethylene bridge, 4-oxo groups High solubility; potential for chelation or coordination chemistry.

Q & A

Basic: What are the recommended synthetic routes for (2H-1-Benzopyran-4-yl)acetic acid, and how can reaction yields be optimized?

The synthesis of this compound derivatives typically involves cyclization of substituted phenols with β-keto esters or via Claisen-Schmidt condensation. For example, coupling 4-hydroxybenzaldehyde with a β-keto acid derivative under acidic conditions can yield the benzopyran core. Optimization strategies include:

  • Catalyst selection : Use Lewis acids (e.g., BF₃·Et₂O) to enhance cyclization efficiency .
  • Temperature control : Maintain temperatures between 80–100°C to balance reaction rate and byproduct formation .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product, achieving >85% purity .

Basic: How should researchers characterize the structural integrity of this compound derivatives?

Structural validation requires a multi-technique approach:

  • NMR spectroscopy : Compare ¹H/¹³C NMR shifts with computational predictions (e.g., DFT calculations) to confirm the benzopyran ring and acetic acid side chain. For example, the methylene protons adjacent to the carbonyl group typically resonate at δ 2.8–3.2 ppm .
  • Mass spectrometry : Use high-resolution MS (HRMS-ESI) to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 383.3188 for C₁₇H₁₈O₁₀ derivatives) .
  • X-ray crystallography : Resolve ambiguous stereochemistry in crystalline derivatives .

Advanced: How can conflicting NMR data for this compound derivatives be resolved?

Discrepancies in NMR assignments often arise from dynamic effects or impurities. Methodological solutions include:

  • Variable-temperature NMR : Identify conformational exchange broadening by analyzing peak splitting at 25–60°C .
  • 2D experiments : Use HSQC and HMBC to correlate ambiguous protons with adjacent carbons, particularly for overlapping aromatic signals .
  • Isotopic labeling : Synthesize deuterated analogs to isolate specific proton environments .

Advanced: What experimental strategies mitigate degradation of this compound under storage conditions?

Degradation pathways (e.g., hydrolysis, oxidation) depend on storage parameters:

  • pH stability : Perform accelerated stability studies (40°C/75% RH) across pH 3–8. Acidic conditions (pH <5) stabilize the acetic acid moiety but may hydrolyze the benzopyran ether .
  • Light sensitivity : Store samples in amber vials under inert gas (N₂/Ar) to prevent photooxidation of the chromene ring .
  • Analytical monitoring : Use HPLC-DAD (λ = 280 nm) to track degradation products monthly .

Advanced: How can in silico modeling predict the biological activity of this compound analogs?

Computational methods guide structure-activity relationship (SAR) studies:

  • Docking simulations : Use AutoDock Vina to map interactions with cyclooxygenase-2 (COX-2) or estrogen receptors, leveraging the benzopyran scaffold’s planar structure .
  • ADMET prediction : Apply SwissADME to assess bioavailability, focusing on log P (optimal range: 1.5–3.5) and polar surface area (<140 Ų) .
  • QSAR modeling : Train models on existing bioassay data (e.g., IC₅₀ values) to prioritize analogs with enhanced anti-inflammatory or antioxidant activity .

Basic: What safety protocols are critical when handling this compound in the lab?

Refer to GHS hazard classifications ( ):

  • Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat to avoid skin/eye contact (Category 2 irritation) .
  • Ventilation : Use fume hoods for weighing and synthesis to prevent inhalation of fine粉尘 (respiratory irritation, Category 3) .
  • Spill management : Neutralize acetic acid residues with sodium bicarbonate before disposal .

Advanced: How can researchers design ecotoxicological studies for this compound derivatives?

Despite limited ecotoxicity data ( ), employ tiered testing:

  • Acute toxicity : Use Daphnia magna (OECD 202) to determine 48-h EC₅₀ values .
  • Biodegradation : Conduct OECD 301F assays to assess mineralization rates in activated sludge .
  • Bioaccumulation : Calculate bioconcentration factors (BCF) via log Kₒw predictions (EPI Suite v4.11) .

Advanced: What mechanistic insights explain the solvent-dependent reactivity of this compound in cross-coupling reactions?

Polar aprotic solvents (e.g., DMF) stabilize transition states in Suzuki-Miyaura couplings:

  • Solvent polarity : Higher dielectric constants (ε > 30) enhance oxidative addition of Pd catalysts .
  • Steric effects : Bulky ligands (e.g., SPhos) improve yields in THF by reducing β-hydride elimination .
  • Kinetic profiling : Monitor reaction progress via in-situ IR to optimize aryl halide coupling partners .

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